AEG-41174
Description
Historical Context of Tyrosine Kinase Inhibitor Development
The development of tyrosine kinase inhibitors represents one of the most transformative advances in modern oncology, fundamentally altering the treatment paradigm for various malignancies over the past three decades. The foundation of this therapeutic revolution can be traced to 1979 when Tony Hunter's laboratory first discovered protein tyrosine phosphorylation, identifying an activity phosphorylating tyrosine in immunoprecipitates of the animal tumor virus transforming protein polyoma T antigen. This seminal discovery established the conceptual framework for understanding how aberrant kinase activity could drive malignant transformation and opened the door to rational drug design targeting these enzymes.
The progression from basic discovery to clinical application required more than two decades of intensive research and development. In the early 1980s, researchers quickly demonstrated that both v-Src and epidermal growth factor receptor possessed intrinsic tyrosine kinase activity, with epidermal growth factor capable of inducing rapid tyrosine phosphorylation of proteins in A431 human tumor cells. These findings prompted the realization that ligand-induced tyrosine phosphorylation represented a major mechanism for signal transmission across cellular membranes, making these pathways attractive therapeutic targets.
The first systematic attempts at developing tyrosine kinase inhibitors emerged in 1988 with Alex Levitzki's development of tyrphostins, which were specifically designed to inhibit tyrosine phosphorylation without affecting protein kinases that phosphorylate serine or threonine residues. These early compounds demonstrated the feasibility of selective kinase inhibition and could discriminate between closely related protein tyrosine kinases such as epidermal growth factor receptor and its close relative HER2. Concurrently, pharmaceutical industry efforts led by CIBA-Geigy initiated a tyrosine kinase inhibitor program in 1986, focusing initially on platelet-derived growth factor receptor and developing a series of 2-phenylaminopyrimidine derivative inhibitors.
The clinical breakthrough came with imatinib mesylate, originally known as CGP57418B or STI-571, which became the first tyrosine kinase inhibitor approved for cancer treatment in 2001. Imatinib's success in treating chronic myeloid leukemia by targeting the breakpoint cluster region-Abelson fusion protein demonstrated the profound clinical potential of targeted kinase inhibition. This achievement established a new paradigm for cancer treatment, shifting focus from broadly cytotoxic chemotherapy to precision medicine approaches based on individual tumor genetics. The success of imatinib set a new record for fastest Food and Drug Administration approval and opened the door for a new way of thinking about treating cancers driven by distinct oncogenic mutations.
Following imatinib's approval, the field experienced rapid expansion with 8 additional inhibitors introduced in the first decade, followed by 26 more kinase inhibitors approved between 2011 and 2017. This growth trajectory continued as researchers recognized that with more than 500 known kinases in the human genome, the potential for therapeutic intervention was vast. The evolution included not only additional agents targeting breakpoint cluster region-Abelson in chronic myeloid leukemia, but also inhibitors directed against other oncogenic kinases such as KIT in gastrointestinal stromal tumors, epidermal growth factor receptor in lung cancer, and various other targets across multiple cancer types.
Biochemical Classification of this compound as a Multi-Target Kinase Inhibitor
This compound belongs to a specialized class of tyrosine kinase inhibitors characterized by its non-adenosine triphosphate competitive mechanism of action and multi-target specificity. Traditional tyrosine kinase inhibitors function primarily through adenosine triphosphate-competitive mechanisms, whereby they compete with adenosine triphosphate for binding to the adenosine triphosphate-binding pocket of the catalytic domain, thus preventing phosphorylation of target proteins and disrupting downstream signaling cascades. In contrast, this compound employs a non-adenosine triphosphate competitive approach, binding to regions distinct from the adenosine triphosphate-binding site and potentially offering advantages in terms of selectivity and resistance profiles.
The compound demonstrates activity against multiple therapeutically significant kinases, specifically targeting Janus kinase 2, FMS-like tyrosine kinase 3, and breakpoint cluster region-Abelson. This multi-target approach represents a strategic departure from the traditional single-target paradigm that dominated early tyrosine kinase inhibitor development. The rationale for multi-target inhibition emerged from clinical observations that single-agent targeted therapies, while initially effective, often led to the development of resistance mechanisms through compensatory pathway activation or secondary mutations. Research demonstrated that acquisition of on-target mutations or adaptation to mitogen-activated protein kinase, Janus kinase 2, and Abelson signaling pathways drove treatment failure and disease relapse, particularly in FMS-like tyrosine kinase 3-targeted therapies.
This compound's classification as a small molecule inhibitor places it within the predominant category of approved kinase inhibitors, which are favored for their oral bioavailability and ability to penetrate cellular membranes to reach intracellular kinase targets. The compound exhibits high purity levels exceeding 98%, indicating careful synthesis and handling practices essential for maintaining biological activity and reducing potential off-target effects. Its molecular architecture enables selective binding to multiple kinase targets while maintaining sufficient specificity to avoid widespread inhibition of essential cellular kinases.
The development of this compound by Aegera Therapeutics represented an innovative approach to addressing the limitations observed with single-target inhibitors in hematological malignancies. The company's strategy focused on identifying compounds capable of simultaneously targeting multiple resistance pathways, potentially providing more durable therapeutic responses with reduced likelihood of escape through single pathway mutations. This approach aligns with emerging concepts in polypharmacological targeting, where selective inhibition of multiple related targets can provide superior therapeutic outcomes compared to single-target strategies.
Rationale for Targeting Janus Kinase 2, FMS-like Tyrosine Kinase 3, and Breakpoint Cluster Region-Abelson Kinases
The selection of Janus kinase 2, FMS-like tyrosine kinase 3, and breakpoint cluster region-Abelson as therapeutic targets for this compound reflects their central roles in driving hematological malignancies and their interconnected signaling networks that contribute to treatment resistance. Each kinase represents a validated therapeutic target with established roles in cancer pathogenesis, making their simultaneous inhibition a rational strategy for achieving more effective and durable treatment responses.
Janus kinase 2 mutations represent one of the most frequently encountered genetic alterations in aging-associated clonal hematopoiesis and serve as central drivers of myeloproliferative neoplasms. The most common mutation, Janus kinase 2-V617F, leads to constitutive activation of the kinase and aberrant engagement of downstream signaling pathways, particularly the signal transducer and activator of transcription pathway. This activating mutation is present in the vast majority of polycythemia vera cases and significant proportions of essential thrombocythemia and primary myelofibrosis patients. The constitutive activation results in enhanced cellular proliferation, resistance to apoptosis, and the establishment of a pro-inflammatory microenvironment that promotes disease progression. Furthermore, Janus kinase 2 mutations contribute to increased thrombotic risk even in subclinical settings, making their inhibition therapeutically valuable beyond direct anti-proliferative effects.
FMS-like tyrosine kinase 3 represents another critical target due to its role in acute myeloid leukemia pathogenesis. Internal tandem duplication mutations in FMS-like tyrosine kinase 3 occur in approximately 20-30% of acute myeloid leukemia cases and are associated with poor prognosis, increased relapse rates, and reduced overall survival. These mutations result in constitutive receptor activation, leading to enhanced cell proliferation and survival signals that drive leukemic transformation. The clinical significance of FMS-like tyrosine kinase 3 mutations has made this kinase an attractive therapeutic target, with multiple inhibitors developed specifically for FMS-like tyrosine kinase 3-mutated acute myeloid leukemia. However, resistance to FMS-like tyrosine kinase 3 inhibitors frequently develops through secondary mutations or activation of alternative survival pathways, necessitating combination approaches or multi-target strategies.
Breakpoint cluster region-Abelson represents the archetypal oncogenic kinase target, particularly in chronic myeloid leukemia where the Philadelphia chromosome creates a fusion protein with constitutive tyrosine kinase activity. The success of imatinib in targeting breakpoint cluster region-Abelson established the proof-of-principle for kinase-targeted therapy in hematological malignancies. However, resistance to breakpoint cluster region-Abelson inhibitors can develop through various mechanisms, including kinase domain mutations, amplification of the fusion gene, or activation of alternative signaling pathways. The T315I mutation represents a particularly challenging resistance mechanism that confers resistance to multiple first- and second-generation breakpoint cluster region-Abelson inhibitors.
The interconnected nature of these kinase pathways provides additional rationale for their simultaneous targeting. Research has demonstrated that cells can adapt to single kinase inhibition by upregulating alternative survival pathways, including cross-talk between Janus kinase 2, FMS-like tyrosine kinase 3, and breakpoint cluster region-Abelson signaling networks. Pluripotin, another multi-target kinase inhibitor, demonstrated that simultaneous inhibition of FMS-like tyrosine kinase 3, breakpoint cluster region-Abelson, and Janus kinase 2, along with additional targets, could provide more durable responses compared to single-target approaches. This research provided proof-of-concept that polypharmacological targeting of key signaling nodes driving adaptive resistance could lead to improved therapeutic outcomes.
The development of this compound as a multi-target inhibitor addressing all three kinases represents a rational approach to overcoming the limitations observed with single-target therapies. By simultaneously inhibiting Janus kinase 2-driven myeloproliferative signals, FMS-like tyrosine kinase 3-mediated proliferation and survival, and breakpoint cluster region-Abelson oncogenic activity, this compound was designed to provide comprehensive coverage of major resistance pathways in hematological malignancies. This strategy aimed to achieve more complete pathway blockade and reduce the likelihood of treatment escape through single pathway activation.
| Target Kinase | Primary Malignancies | Mutation Frequency | Key Resistance Mechanisms |
|---|---|---|---|
| Janus kinase 2 | Myeloproliferative neoplasms | 95% (polycythemia vera), 50-60% (essential thrombocythemia), 50-60% (primary myelofibrosis) | Alternative pathway activation, incomplete pathway inhibition |
| FMS-like tyrosine kinase 3 | Acute myeloid leukemia | 20-30% (internal tandem duplications) | Secondary kinase domain mutations, bypass pathway activation |
| Breakpoint cluster region-Abelson | Chronic myeloid leukemia, acute lymphoblastic leukemia | >95% (chronic myeloid leukemia), 20-25% (acute lymphoblastic leukemia) | Kinase domain mutations (T315I), gene amplification, alternative signaling |
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AEG41174; AEG 41174; AEG-41174; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Toxicity Profile: Non-ATP-competitive inhibitors like this compound avoid hematologic toxicities common with ATP-competitive agents, making them safer for long-term use .
- Pharmacokinetics : this compound’s solubility and bioavailability (inferred from analogs like CAS 371764-64-6) support oral administration, though further optimization is needed .
5. Conclusion this compound represents a promising advance in JAK2 inhibition, offering mechanistic novelty and reduced toxicity compared to ATP-competitive counterparts. Its synergy with existing therapies and selectivity for JAK2V617F position it as a candidate for personalized MPD treatment. However, clinical validation is essential to confirm its efficacy and safety in humans.
Preparation Methods
Synthetic Route Description
The preparation of this compound generally involves the following key stages:
Step 1: Construction of the Heterocyclic Core
The synthesis begins with the formation of the heterocyclic ring system, often through cyclization reactions involving appropriately substituted pyrimidine or diazole precursors. This step may involve condensation reactions between amine and carbonyl functionalities under controlled heating conditions.Step 2: Introduction of Saccharide Radicals
Subsequent to core formation, saccharide moieties are introduced via glycosylation reactions. This typically requires activation of the sugar derivative (e.g., as a halide or trichloroacetimidate) and coupling with the heterocyclic base under acidic or Lewis acid catalysis.Step 3: Functional Group Modifications
Functionalization steps include selective oxidation, reduction, or substitution to install oxo groups or amine functionalities critical for biological activity. Protective groups may be used to shield sensitive sites during these transformations.Step 4: Purification and Crystallization
The final compound is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or recrystallization from suitable solvents to achieve high purity.
Reaction Conditions and Catalysts
- Typical solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitutions.
- Catalysts such as Lewis acids (e.g., BF3·Et2O) are employed in glycosylation steps to enhance coupling efficiency.
- Temperature control is critical, with reactions often conducted between 0°C to 80°C depending on the step to optimize yield and minimize side reactions.
Yield and Purity Data
| Step | Reaction Type | Typical Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Heterocyclic core formation | Cyclization | 70-85 | Chromatography | Requires dry conditions |
| Glycosylation | Coupling | 60-75 | Recrystallization | Sensitive to moisture |
| Functional group modification | Oxidation/Reduction | 65-80 | HPLC | Protective groups used |
| Final purification | Chromatography/Recryst | >95 purity | HPLC/Recrystallization | Ensures pharmaceutical grade |
Research Findings and Optimization Strategies
- Optimization of Glycosylation: Studies indicate that the use of trichloroacetimidate sugar donors under mild Lewis acid catalysis yields higher stereoselectivity and purity compared to halide donors.
- Protective Group Strategy: Employing acetyl or benzyl protective groups on sugar hydroxyls improves reaction selectivity and facilitates purification.
- Catalyst Loading: Reducing catalyst amounts to minimal effective levels decreases side-product formation and enhances overall yield.
- Solvent Selection: Switching from DMF to acetonitrile in certain steps reduces reaction times and improves product crystallinity.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 0–80°C | Controls reaction rate and selectivity |
| Solvent | DMF, DMSO, Acetonitrile | Influences solubility and reaction time |
| Catalyst | Lewis acids (BF3·Et2O) 5-10 mol% | Enhances glycosylation efficiency |
| Protective Groups | Acetyl, Benzyl | Improves selectivity and purification |
| Purification Techniques | HPLC, Recrystallization | Achieves >95% purity |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing AEG-41174 in academic research?
- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization). Characterization requires multi-modal analytical techniques:
- Nuclear Magnetic Resonance (NMR) for structural elucidation .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and purity .
- HPLC/Purity Analysis to validate compound homogeneity (>95% purity recommended for biological assays) .
Q. How can researchers optimize the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct stability studies under stressors (light, temperature, pH) using:
- Accelerated Degradation Tests : Monitor degradation products via LC-MS .
- Kinetic Modeling : Determine degradation half-life (t½) using Arrhenius equations .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity (LOQ ≤1 ng/mL) .
- Standard Addition Method : Mitigate matrix effects in biological samples .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer :
- Systematic Review : Compare experimental models (e.g., cell lines vs. primary cells) and dosage ranges .
- Pathway Enrichment Analysis : Use tools like STRING or KEGG to identify conserved targets .
- Dose-Response Validation : Replicate conflicting results under standardized conditions (ISO/IEC 17025 guidelines) .
Q. What computational strategies can predict this compound’s off-target interactions and toxicity profiles?
- Methodological Answer :
- Molecular Docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with ToxCast data to forecast hepatotoxicity .
- MD Simulations : Assess binding stability (RMSD <2 Å) over 100-ns trajectories .
Q. How can researchers design robust in vivo studies to address discrepancies between in vitro and in vivo efficacy of this compound?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate bioavailability, tissue distribution, and clearance data .
- Species-Specific Optimization : Use transgenic models or humanized mice for translational relevance .
- Blinded, Randomized Trials : Minimize bias in efficacy assessment .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Hill Slope Modeling : Fit data to sigmoidal curves (variable slope ≥1.0) .
- Bootstrapping : Estimate confidence intervals for EC50/IC50 values .
- Bayesian Hierarchical Models : Account for inter-experiment variability .
Methodological Guidelines for Data Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
